4-{5-[3-(2,4-dichlorophenoxy)propyl]-1,2,4-oxadiazol-3-yl}pyridine
Overview
Description
The compound 4-{5-[3-(2,4-dichlorophenoxy)propyl]-1,2,4-oxadiazol-3-yl}pyridine is a synthetic organic molecule that features a pyridine ring substituted with an oxadiazole moiety, which is further linked to a dichlorophenoxypropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{5-[3-(2,4-dichlorophenoxy)propyl]-1,2,4-oxadiazol-3-yl}pyridine typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Attachment of the Dichlorophenoxypropyl Group: This step involves the nucleophilic substitution reaction where the oxadiazole intermediate reacts with 2,4-dichlorophenoxypropyl bromide in the presence of a base such as potassium carbonate.
Coupling with Pyridine: The final step involves coupling the oxadiazole derivative with a pyridine ring, which can be achieved through various coupling reactions such as Suzuki or Stille coupling, depending on the functional groups present.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. Continuous flow reactors might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the oxadiazole ring, leading to the formation of oxadiazole N-oxides.
Reduction: Reduction reactions can target the nitro groups (if present) or the oxadiazole ring, converting it to amines or other reduced forms.
Substitution: The dichlorophenoxy group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
Oxidation: Oxadiazole N-oxides.
Reduction: Amines or reduced oxadiazole derivatives.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 4-{5-[3-(2,4-dichlorophenoxy)propyl]-1,2,4-oxadiazol-3-yl}pyridine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The dichlorophenoxy group is known for its bioactivity, and the oxadiazole ring is a common motif in drug design due to its stability and ability to interact with biological targets.
Industry
In the industrial sector, this compound can be used in the development of agrochemicals, such as herbicides or pesticides, due to the bioactivity of the dichlorophenoxy group. Additionally, it may find applications in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-{5-[3-(2,4-dichlorophenoxy)propyl]-1,2,4-oxadiazol-3-yl}pyridine involves its interaction with specific molecular targets. The dichlorophenoxy group can bind to enzymes or receptors, inhibiting their activity or altering their function. The oxadiazole ring can enhance the compound’s stability and facilitate its interaction with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a similar dichlorophenoxy group.
1,2,4-Oxadiazole derivatives: Compounds with the oxadiazole ring, used in various applications from pharmaceuticals to materials science.
Pyridine derivatives: Compounds with a pyridine ring, known for their wide range of biological activities.
Uniqueness
4-{5-[3-(2,4-dichlorophenoxy)propyl]-1,2,4-oxadiazol-3-yl}pyridine: is unique due to the combination of the dichlorophenoxy group, oxadiazole ring, and pyridine ring in a single molecule. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
5-[3-(2,4-dichlorophenoxy)propyl]-3-pyridin-4-yl-1,2,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2N3O2/c17-12-3-4-14(13(18)10-12)22-9-1-2-15-20-16(21-23-15)11-5-7-19-8-6-11/h3-8,10H,1-2,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHQJKSBUXZHCDW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCCCC2=NC(=NO2)C3=CC=NC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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